molecular formula C19H20ClN3O2 B305689 (5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No. B305689
M. Wt: 357.8 g/mol
InChI Key: IXUWKVFGPWRASH-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a chemical compound with potential applications in scientific research. It is a member of the imidazolidine-2,4-dione family of compounds, which have been shown to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of ((5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism. The compound has been shown to have activity against a variety of targets, including kinases, proteases, and metabolic enzymes. It may also have activity against ion channels and other membrane proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione are complex and depend on the specific target and biological system being studied. The compound has been shown to have both cytotoxic and cytostatic effects on cancer cells, and may also have anti-inflammatory and immunomodulatory effects. It may also affect cellular metabolism and signaling pathways, leading to changes in energy production and cellular function.

Advantages and Limitations for Lab Experiments

The advantages of using ((5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione in lab experiments include its high potency and selectivity against a variety of targets, as well as its potential for use as a tool compound in drug discovery. However, the compound may also have limitations, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on ((5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione. These include further investigation of its mechanism of action and biological effects, as well as its potential use in the treatment of specific diseases. The compound may also be used as a starting point for the development of new drugs with improved potency, selectivity, and safety profiles. Additionally, research may focus on developing new synthetic methods for the compound and its analogs, as well as exploring its potential as a tool compound for chemical biology and drug discovery.

Synthesis Methods

The synthesis of ((5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carbaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with urea to form the final product. The synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using a variety of analytical techniques.

Scientific Research Applications

((5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. The compound has been shown to have activity against a variety of disease targets, including cancer, inflammation, and infectious diseases. It has also been investigated as a potential inhibitor of enzymes involved in the biosynthesis of key cellular components, such as nucleotides and lipids.

properties

Product Name

(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C19H20ClN3O2/c1-11(2)22-12(3)9-14(13(22)4)10-17-18(24)23(19(25)21-17)16-7-5-15(20)6-8-16/h5-11H,1-4H3,(H,21,25)/b17-10+

InChI Key

IXUWKVFGPWRASH-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=C(N1C(C)C)C)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl

SMILES

CC1=CC(=C(N1C(C)C)C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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